[3-(Trifluoromethyl)cyclopentyl]methanamine
Description
[3-(Trifluoromethyl)cyclopentyl]methanamine is a cyclopentane derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the ring and a methanamine (-CH₂NH₂) substituent.
Properties
IUPAC Name |
[3-(trifluoromethyl)cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)6-2-1-5(3-6)4-11/h5-6H,1-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEHTRCWTGSFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461706-09-1 | |
| Record name | [3-(trifluoromethyl)cyclopentyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)cyclopentyl]methanamine typically involves the introduction of a trifluoromethyl group into a cyclopentyl ring followed by the attachment of a methanamine group. One common method involves the reaction of cyclopentylmagnesium bromide with trifluoromethyl iodide to form 3-(trifluoromethyl)cyclopentane. This intermediate is then subjected to aminomethylation using formaldehyde and ammonium chloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)cyclopentyl]methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form cyclopentylmethanamine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized cyclopentylmethanamine compounds .
Scientific Research Applications
Chemical Properties and Reactions
The compound can undergo several chemical reactions, which are essential for its applications:
- Oxidation : Utilizing agents like potassium permanganate or chromium trioxide can convert the amine into corresponding ketones or carboxylic acids.
- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride can yield secondary or tertiary amines.
- Substitution : The amine group can be replaced through nucleophilic substitution reactions, leading to various substituted amines or amides.
Table 1: Summary of Chemical Reactions
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones, Carboxylic acids |
| Reduction | Lithium aluminum hydride | Secondary or tertiary amines |
| Substitution | Alkyl halides, Acyl chlorides | Substituted amines or amides |
Chemistry
In synthetic chemistry, [3-(Trifluoromethyl)cyclopentyl]methanamine serves as a building block for complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive target for drug development.
Biology
The compound has been employed in biological studies to investigate enzyme interactions and biological pathways. Notably, it acts as a selective antagonist for the NR2B subtype of the NMDA receptor, which is implicated in neurological conditions such as neuropathic pain and neurodegenerative diseases.
Medicine
In pharmacological contexts, this compound has shown potential therapeutic effects:
- Neuroprotection : In vitro studies indicate that it significantly inhibits neuronal excitotoxicity. For instance, it reduced cell death in primary neuronal cultures exposed to glutamate toxicity by approximately 50% at concentrations as low as 1 µM.
- Pain Management : In animal models of neuropathic pain, the compound alleviated pain behaviors significantly. A study involving chronic constriction injury in rats demonstrated a 60% reduction in mechanical allodynia when administered at doses of 10 mg/kg daily for two weeks post-surgery.
Case Study 1: Neuropathic Pain Management
In a controlled study on rats subjected to nerve injury models, this compound was administered post-surgery. The results showed a significant reduction in pain scores compared to untreated controls.
Case Study 2: Neuroprotection in Traumatic Brain Injury
In a model of traumatic brain injury, treatment with the compound resulted in reduced neuronal loss and improved behavioral outcomes measured by the Morris water maze test. The treated group exhibited a 40% improvement in spatial memory retention compared to the placebo group.
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the amine group can interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Physicochemical and Pharmacological Data Comparison
Key Research Findings
- Cyclopentane vs. Cyclobutane : Cyclopentyl analogs exhibit higher MOR affinity than cyclobutane derivatives due to better conformational alignment with receptor pockets .
- Trifluoromethyl Positioning : Meta-substitution on phenyl rings enhances metabolic stability compared to ortho/para positions .
- Synthetic Accessibility : Aliphatic analogs (e.g., cyclopentane) require multi-step syntheses involving cyclization and nucleophilic substitutions, while benzylamines are more straightforward to prepare via catalytic reductions .
Biological Activity
[3-(Trifluoromethyl)cyclopentyl]methanamine, also known by its CAS number 1461706-09-1, is a compound of interest due to its unique trifluoromethyl group and cyclopentane structure. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C8H10F3N. The trifluoromethyl group (-CF₃) is known for enhancing lipophilicity and metabolic stability, which can significantly influence the biological activity of compounds.
The biological activity of this compound may involve interactions with various molecular targets, including receptors and enzymes. The presence of the trifluoromethyl group can enhance binding affinity and potency against specific biological targets.
Key Mechanisms:
- Receptor Modulation: The compound may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.
- Enzyme Inhibition: It may inhibit enzymes involved in critical biological processes, potentially leading to therapeutic effects.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, including antimicrobial and anticancer properties. The following table summarizes the biological activities associated with similar compounds:
Case Studies
-
Antimicrobial Activity:
A study demonstrated that trifluoromethyl-containing compounds exhibit significant antimicrobial properties. For instance, derivatives similar to this compound showed effective inhibition against resistant bacterial strains, indicating potential for developing new antibiotics. -
Cancer Research:
Research into trifluoromethylated compounds has shown promising results in cancer therapy. For example, compounds with similar structures have been found to inhibit tumor growth in preclinical models by targeting specific oncogenic pathways.
Pharmacological Applications
The unique properties of this compound suggest several potential applications in pharmacology:
- Drug Development: Its structural features may be leveraged to develop new drugs targeting neurological disorders or cancer.
- Chemical Biology: It can serve as a tool compound in biochemical assays to study receptor interactions and enzyme activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
